![molecular formula C9H17N3O2 B1373363 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 1266972-99-9](/img/structure/B1373363.png)
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione, also known as AB-DMI, is an organic molecule with a wide range of applications in the fields of chemistry and biology. AB-DMI is a cyclic compound composed of two nitrogen atoms, three carbon atoms, four hydrogen atoms and two oxygen atoms. It is a member of the imidazolidine family, which contains a ring of five atoms with two nitrogen atoms at the corners. AB-DMI is a versatile molecule that can be used as a building block for a variety of different compounds, and has been used in the synthesis of a variety of pharmaceuticals and other compounds.
Scientific Research Applications
Antidepressant Research
Etryptamine was developed in the 1960s as a non-hydrazine reversible monoamine oxidase inhibitor for use as an antidepressant . Although it was withdrawn from the market due to safety concerns, its mechanism of action is still under scientific investigation. It’s believed that its antidepressant activity is linked to its ability to inhibit monoamine oxidase, which could make it a subject of interest for developing new antidepressants with similar mechanisms.
Neurotransmitter Release Studies
Research has shown that Etryptamine can release serotonin pre-synaptically, along with lesser amounts of norepinephrine and dopamine . This property makes it valuable for studying the effects of neurotransmitter release on mood and behavior, which can contribute to the development of drugs that target these pathways.
Psychostimulant Effects Analysis
Etryptamine exhibits stimulant and psychedelic effects that are less intense than those of alpha-methyltryptamine but resemble those of entactogens like MDMA . This makes it a compound of interest for analyzing psychostimulant effects and their potential therapeutic applications, such as in the treatment of certain mood disorders.
Serotonergic System Research
Due to its effects on the serotonergic system, Etryptamine is a useful compound for researching the role of serotonin in various physiological and pathological processes . This includes studies on mood regulation, anxiety disorders, and the potential therapeutic effects of serotonergic drugs.
Comparative Pharmacology
Etryptamine’s structural similarity to other indole-based psychedelics allows for comparative pharmacological studies . Researchers can compare its effects with those of other compounds to better understand the pharmacodynamics of psychedelics and their potential medical uses.
Drug Abuse and Illicit Use Prevention
Since Etryptamine has been used as a recreational drug, it’s important to study its effects to inform policies and prevention strategies related to drug abuse . Understanding its pharmacological profile can help in developing better educational programs and interventions to prevent illicit use.
properties
IUPAC Name |
3-(2-aminobutyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-4-6(10)5-12-7(13)9(2,3)11-8(12)14/h6H,4-5,10H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBHWSWLOHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C(NC1=O)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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